molecular formula C13H13F3N2O3 B11542503 1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11542503
M. Wt: 302.25 g/mol
InChI Key: MKEDFDTTWNUOPC-UHFFFAOYSA-N
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Description

1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a trifluoromethyl group, a methoxyphenyl group, and a hydroxy group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE typically involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and regioselectivity . The reaction conditions usually involve refluxing the reactants in the presence of a base such as triethylamine.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups allow the compound to form hydrogen bonds with biological molecules, enhancing its binding affinity. The trifluoromethyl group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar compounds to 1-[5-HYDROXY-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]ETHAN-1-ONE include:

Properties

Molecular Formula

C13H13F3N2O3

Molecular Weight

302.25 g/mol

IUPAC Name

1-[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone

InChI

InChI=1S/C13H13F3N2O3/c1-8(19)18-12(20,7-11(17-18)13(14,15)16)9-4-3-5-10(6-9)21-2/h3-6,20H,7H2,1-2H3

InChI Key

MKEDFDTTWNUOPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C(F)(F)F)(C2=CC(=CC=C2)OC)O

Origin of Product

United States

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